molecular formula C10H16Cl2O2 B14392182 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane CAS No. 89995-60-8

5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane

Katalognummer: B14392182
CAS-Nummer: 89995-60-8
Molekulargewicht: 239.14 g/mol
InChI-Schlüssel: DRAMXPRNCHDTJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes a dioxolane ring substituted with dichloroethylidene and dimethylpropyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane typically involves the reaction of 1,2-dichloroethane with a suitable dioxolane precursor under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichloroethylidene group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, or binding to specific receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Dichloroethane: A related compound with similar chemical properties but different applications.

    4,4-Dimethyl-2-propyl-1,3-dioxolane: Shares the dioxolane ring structure but lacks the dichloroethylidene group.

Eigenschaften

CAS-Nummer

89995-60-8

Molekularformel

C10H16Cl2O2

Molekulargewicht

239.14 g/mol

IUPAC-Name

5-(1,2-dichloroethylidene)-4,4-dimethyl-2-propyl-1,3-dioxolane

InChI

InChI=1S/C10H16Cl2O2/c1-4-5-8-13-9(7(12)6-11)10(2,3)14-8/h8H,4-6H2,1-3H3

InChI-Schlüssel

DRAMXPRNCHDTJI-UHFFFAOYSA-N

Kanonische SMILES

CCCC1OC(=C(CCl)Cl)C(O1)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.